5-Azido-udp-glucuronic acid

Description

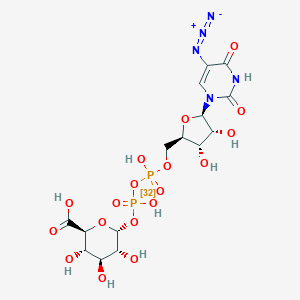

Structure

3D Structure

Properties

CAS No. |

137528-00-8 |

|---|---|

Molecular Formula |

C15H21N5O18P2 |

Molecular Weight |

622.3 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxy(32P)phosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C15H21N5O18P2/c16-19-18-3-1-20(15(29)17-11(3)26)12-8(24)5(21)4(35-12)2-34-39(30,31)38-40(32,33)37-14-9(25)6(22)7(23)10(36-14)13(27)28/h1,4-10,12,14,21-25H,2H2,(H,27,28)(H,30,31)(H,32,33)(H,17,26,29)/t4-,5-,6+,7+,8-,9-,10+,12-,14-/m1/s1/i40+1 |

InChI Key |

ZNOHGZBJCYOZKN-NQZRZOHOSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)N=[N+]=[N-] |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[32P](=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O)N=[N+]=[N-] |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)N=[N+]=[N-] |

Synonyms |

5-azido-UDP-glucuronic acid |

Origin of Product |

United States |

Synthetic Strategies for 5 Azido Udp Glucuronic Acid

Enzymatic Biosynthesis and Chemoenzymatic Approaches

Chemoenzymatic strategies are central to producing 5-azido-UDP-glucuronic acid, combining chemical synthesis of precursors with highly specific enzymatic reactions. This approach allows for the creation of complex, biologically active molecules that are otherwise difficult to obtain through purely chemical means.

The key step in the biosynthesis of radiolabeled this compound is the enzymatic oxidation of its precursor, [beta-32P]5-azido-UDP-glucose ([β-32P]5N3UDP-Glc), by UDP-glucose dehydrogenase (UGD, EC 1.1.1.22). nih.gov This enzyme catalyzes the NAD+-dependent oxidation of the glucose moiety's C6 primary alcohol to a carboxylic acid, thereby converting the UDP-glucose analogue into UDP-glucuronic acid analogue. nih.govnih.govresearchgate.net

Isotopic Labeling and Radiometric Analysis Techniques

The incorporation of a radioactive isotope, such as Phosphorus-32 (32P), into the this compound molecule is fundamental to its application as a research tool. The beta-phosphate position is typically labeled, creating [β-32P]5-azido-UDP-GlcA. nih.gov This isotopic labeling enables sensitive detection and quantification through radiometric analysis.

Following synthesis, the identity and purity of [β-32P]5-azido-UDP-GlcA are confirmed using several analytical techniques. These include its characteristic mobility in ion-exchange and thin-layer chromatography systems and its unique UV absorbance at 288 nm, which is lost upon UV irradiation. nih.gov

The primary application of this radiolabeled compound is in photoaffinity labeling experiments. nih.gov In this technique, the azido (B1232118) group on the molecule is activated by UV light, causing it to form a covalent bond with nearby amino acid residues in the active site of a target protein. Because the probe is radiolabeled with 32P, the photolabeled proteins can be easily detected and identified using methods like SDS-polyacrylamide gel electrophoresis (SDS-PAGE) followed by autoradiography. nih.govscience.gov This approach has been instrumental in identifying UDP-GlcA binding proteins and studying their active site orientation. nih.govnih.gov For instance, the photoincorporation of [β-32P]5N3UDP-GlcA into bovine liver UDP-Glc dehydrogenase was shown to be a saturable process, which could be inhibited by known active-site effectors like UDP-GlcA and UDP-Glc. nih.gov

Table 1: Kinetic Data for Photoincorporation of [beta-32P]this compound

| Target Enzyme | Apparent Dissociation Constant (Kd) | Inhibitors |

|---|---|---|

| Bovine Liver UDP-Glc Dehydrogenase | 12.5 µM nih.gov | UDP-GlcA, UDP-Glc, UDP-xylose nih.gov |

Mechanistic Probing of Enzyme Substrate Interactions Using 5 Azido Udp Glucuronic Acid

Characterization of UDP-Glucuronic Acid-Utilizing Enzymes

5N3UDP-GlcA serves as a valuable biochemical probe for enzymes that utilize UDPGA. nih.gov Its azido (B1232118) group allows for photoactivated covalent binding to the enzyme's active site, enabling researchers to identify and characterize these proteins. oup.com This technique, known as photoaffinity labeling, has been instrumental in elucidating the structure and function of membrane-associated glycosyltransferases. nih.govoup.com

UDP-Glucuronosyltransferases (UGTs)

UGTs are a superfamily of enzymes primarily located in the endoplasmic reticulum that catalyze the transfer of glucuronic acid from UDPGA to a wide array of substrates, rendering them more water-soluble and readily excretable. bibliotekanauki.pl 5N3UDP-GlcA has been pivotal in probing various aspects of UGT biology.

Photoaffinity labeling with radiolabeled 5N3UDP-GlcA has been a key method for determining the orientation of the active site of UGTs within the microsomal membrane. nih.gov Studies using this probe in rat liver microsomes have shown that the active site of most UGTs has a lumenal orientation. nih.gov This is evidenced by the increased photolabeling of UGTs when the microsomal vesicles are disrupted, allowing greater access of the probe to the enzyme's active site. nih.gov Furthermore, the photolabeled UGTs were only susceptible to trypsin digestion in disrupted vesicles, confirming their location within the lumen. nih.gov

The binding of substrates and the catalytic process in glycosyltransferases are known to involve significant protein dynamics and conformational changes. researchgate.net While direct studies on 5N3UDP-GlcA's effect on UGT conformational dynamics are limited, its use in identifying the active site provides a foundation for understanding the structural rearrangements required for substrate recognition and catalysis. The ability of UGTs to accommodate a wide variety of substrates suggests a high degree of plasticity in the active site. researchgate.net

5N3UDP-GlcA has been used in competitive binding assays to characterize the ligand binding properties of UGTs. The concentration-dependent photoincorporation of [³²P]5N3UDP-GlcA into proteins in the 50- to 56-kDa range, which is known to contain UGTs, demonstrates its utility in quantifying binding. researchgate.net

The inhibitory potential of various compounds on UGT activity can be assessed by their ability to compete with 5N3UDP-GlcA for binding to the active site. For instance, studies have explored the inhibitory effects of compounds structurally related to UDP-glucuronic acid on the activity of specific human UGT isoforms, such as UGT1A10 and UGT2B7. uams.edu This approach helps in defining the structural requirements for inhibitor binding and in the development of selective UGT inhibitors. uams.eduuniv-lorraine.fr

The functional state of UGTs can be influenced by various endogenous and exogenous modulators. Photoaffinity labeling with 5N3UDP-GlcA can be employed to investigate how these modulators affect the binding of the UDPGA substrate. For example, the effects of detergents, which are known to alter the membrane environment and UGT activity, on the photolabeling of UGTs have been examined. researchgate.net Such studies provide insights into the regulatory mechanisms governing UGT function within the cell.

The UGT superfamily comprises multiple isoforms with distinct but often overlapping substrate specificities. dntb.gov.ua 5N3UDP-GlcA has proven useful in characterizing the isoform-specific expression and activity of UGTs in various tissues and disease states. rug.nl For example, in a study of human liver samples, microsomes from a patient with chronic tyrosinemia showed significantly higher photoincorporation of [³²P]5N3UDP-GlcA compared to control samples. bibliotekanauki.plrug.nl This increased labeling correlated with higher enzymatic activity towards a UGT1A substrate, p-chloro-m-xylenol, and increased levels of UGT protein, suggesting an overexpression of one or more UGT1A isoforms in this condition. bibliotekanauki.plrug.nl This highlights the utility of 5N3UDP-GlcA in identifying variations in UGT expression and function among individuals. rug.nl

| Sample | Fold Increase in [³²P]5-Azido-UDP-Glucuronic Acid Photoincorporation | Fold Increase in Glucuronidation of p-chloro-m-xylenol | Associated Condition |

| HL32 | 1.5 | 5-8 | Chronic Tyrosinemia |

| Control | 1 | 1 | Normal |

| Data derived from studies on human liver microsomes. bibliotekanauki.plrug.nl |

Glycosyltransferases

Beyond UGTs, this compound and its counterpart, 5-azido-UDP-glucose, are valuable tools for studying a broader range of nucleoside diphosphate (B83284) sugar-utilizing enzymes, particularly other membrane-associated glycosyltransferases. nih.govoup.com These photoaffinity probes have been instrumental in identifying the catalytic subunits of various glycosyltransferases. oup.com

For example, [³²P]this compound has been used to photolabel UDP-glucose:dolichol phosphate (B84403) glucosyltransferase (Glc-P-Dol synthase) in rat liver microsomes. nih.gov These studies, in conjunction with experiments using membrane-impermeant inhibitors and proteases, have helped to establish the cytoplasmic orientation of the active site of Glc-P-Dol synthase, in contrast to the lumenal orientation of UGTs. nih.gov This demonstrates the power of these probes in dissecting the topology of enzymes within the complex environment of the endoplasmic reticulum membrane.

The general procedures developed for using azido-nucleoside diphosphate sugar analogs can be adapted for the study of any NDP-sugar-utilizing glycosyltransferase, aiding in their purification and characterization. oup.com

Hyaluronan Synthase Complex Analysis

The synthesis of the high molecular weight polysaccharide hyaluronan is a critical process in both mammals and pathogenic bacteria like Streptococcus pyogenes. This synthesis is carried out by the hyaluronan synthase (HAS) complex, a membrane-associated, multi-subunit enzyme that utilizes UDP-glucuronic acid (UDP-GlcA) and UDP-N-acetylglucosamine as substrates. nih.gov To dissect the components of this complex, the photoaffinity analog [β-³²P]this compound has been employed. nih.gov

In studies on streptococcal membrane proteins, this probe specifically photoincorporated into three distinct proteins with molecular weights of 42, 33, and 27 kDa. nih.gov This labeling was dose-dependently inhibited by the natural substrate, UDP-GlcA, confirming the specificity of the interaction. nih.gov Furthermore, the presence of the second substrate, UDP-N-acetylglucosamine, enhanced the labeling of these proteins, suggesting a cooperative binding mechanism. nih.gov Conversely, other UDP-sugars like UDP-galactose or UDP-glucose did not affect the incorporation, highlighting the probe's specificity for the UDP-GlcA binding site. nih.gov

Crucially, membrane preparations from transposon-inactivated hyaluronan capsule mutants and stationary phase organisms, both of which are deficient in hyaluronan synthesis, did not show incorporation of the photoprobe. nih.gov This loss of labeling correlated with the inability of these preparations to incorporate glucuronic acid into high molecular weight hyaluronan, directly linking the identified proteins to the enzymatic activity of the HAS complex. nih.gov

Table 1: Proteins in the Streptococcal Hyaluronan Synthase Complex Identified by this compound Photoaffinity Labeling

| Labeled Protein (kDa) | Effect of UDP-N-acetylglucosamine on Labeling | Inhibition by UDP-GlcA |

| 42 | Enhanced | Yes |

| 33 | Enhanced | Yes |

| 27 | Enhanced | Yes |

UDP-Glucose:Dolichol Phosphate Glucosyltransferase (Glc-P-Dol Synthase) Mechanistic Studies

This compound, along with its precursor 5-azido-UDP-glucose, has been instrumental in determining the active site orientation of microsomal glycosyltransferases, including UDP-glucose:dolichol phosphate glucosyltransferase (Glc-P-Dol synthase). nih.gov This enzyme is involved in the dolichol cycle of N-linked glycosylation. nih.govresearchgate.net

Photoaffinity labeling studies using [³²P]this compound in intact rat liver microsomes revealed that the photolabeling of Glc-P-Dol synthase was susceptible to trypsin digestion and was inhibited by the non-penetrating inhibitor 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS). nih.gov The labeling intensity was similar in both intact and detergent-disrupted vesicles. nih.gov These findings collectively indicate a cytoplasmic orientation for the active site of Glc-P-Dol synthase, meaning the binding site for UDP-sugars faces the cytosol. nih.gov In rat mammary gland, a 35-kDa polypeptide was identified as being involved in the synthesis of dolichol-P-glucose, with competition studies using UDP-glucuronic acid helping to validate the specificity of the photoaffinity labeling. nih.gov

Exploration of Other Glycosyltransferase Families

The utility of this compound extends to the broader family of UDP-glucuronosyltransferases (UGTs), which are crucial for the detoxification of various compounds. nih.govfrontiersin.org When human and rat liver microsomes were photolabeled with [β-³²P]5-azido-UDP-GlcA, several proteins were identified. nih.gov In human liver microsomes, major photolabeled bands were observed at 35-37 and 50-54 kDa. nih.gov In rat liver microsomes from phenobarbital-treated rats, a significant increase in the photoincorporation into a 51-kDa protein was noted compared to control animals. nih.gov This evidence strongly suggests that these photolabeled proteins are UDP-glucuronosyltransferases. nih.gov

Further studies on UGT1A10, a specific human UGT isozyme, utilized 5-azido-uridine-[β-³²P]-diphosphoglucuronic acid for Scatchard analysis, revealing both high and low-affinity binding sites. nih.gov This detailed analysis, combined with homology modeling and mutagenesis, helped to identify key amino acid residues, K314 and K404, as essential for UDP-GlcA binding. nih.gov

UDP-Glucose Dehydrogenase Interaction Mapping

UDP-glucose dehydrogenase (UGDH) is the enzyme responsible for the synthesis of UDP-glucuronic acid from UDP-glucose. nih.govreactome.orgwikipedia.org The photoaffinity probe [β-³²P]5-azido-UDP-GlcA has been used to map the active site of this enzyme. Photoincorporation of the probe into bovine liver UGDH was found to be saturable, with an apparent dissociation constant (Kd) of 12.5 µM. nih.gov This binding was effectively inhibited by known active-site effectors, including the product UDP-GlcA, the substrate UDP-Glc, and the allosteric inhibitor UDP-xylose, confirming that the probe binds to the active site. nih.gov

Role in Generating Secondary Photoaffinity Probes (e.g., 5-Azido-[32P]UDPxylose)

An important application of this compound is its use as a precursor for the enzymatic synthesis of other valuable photoaffinity probes. Specifically, it can be converted to 5-azido-[³²P]UDPxylose by the enzyme UDP-glucuronate carboxy-lyase (UDP-xylose synthase). researchgate.netoup.com This secondary probe, 5-azido-[³²P]UDPxylose, has been purified and utilized in further photoaffinity labeling studies to investigate enzymes that utilize UDP-xylose. researchgate.netoup.com

Determination of Protein Orientation within Biological Membranes

A significant challenge in membrane biology is determining the topology of membrane-bound enzymes. This compound has proven to be a valuable tool in addressing this challenge for microsomal glycosyltransferases. nih.gov By comparing the photolabeling of these enzymes in intact versus detergent-disrupted microsomal vesicles, researchers can deduce the orientation of their active sites. nih.gov

For instance, the photolabeling of UDP-glucuronosyltransferases by [³²P]5N₃UDP-GlcA was stimulated only 1.3-fold in disrupted vesicles compared to intact ones. nih.gov However, when using [³²P]5N₃UDP-Glc, a 14-fold increase in labeling was observed upon vesicle disruption. nih.gov Furthermore, the photolabeled UGTs were only susceptible to trypsin digestion in disrupted vesicles. nih.gov These results strongly support a lumenal orientation for the active sites of most UDP-glucuronosyltransferases, meaning their substrate-binding sites are located within the lumen of the endoplasmic reticulum. nih.govresearchgate.net In contrast, as mentioned earlier, the active site of Glc-P-Dol synthase was determined to be on the cytoplasmic side. nih.gov

Table 2: Effect of Microsomal Vesicle Integrity on Photolabeling by Azido-UDP-Sugars

| Enzyme | Photoprobe | Labeling in Intact Vesicles | Labeling in Disrupted Vesicles | Fold Increase | Deduced Active Site Orientation |

| Glc-P-Dol Synthase | [³²P]5N₃UDP-GlcA | Yes | Similar to intact | ~1 | Cytoplasmic |

| UDP-Glucuronosyltransferases | [³²P]5N₃UDP-GlcA | Low | Stimulated | 1.3 | Lumenal |

| UDP-Glucuronosyltransferases | [³²P]5N₃UDP-Glc | Very Low | Greatly Stimulated | 14 | Lumenal |

Elucidation of Specific Protein-Ligand Cross-linking Events

The core utility of this compound lies in its ability to mediate specific protein-ligand cross-linking upon photoactivation. The azido group is converted into a highly reactive nitrene that forms a covalent bond with nearby amino acid residues in the binding pocket of the target protein. This irreversible cross-linking allows for the stable capture of the enzyme-substrate interaction for subsequent analysis.

The specificity of these cross-linking events is validated through several key experiments:

Competition assays: As demonstrated with hyaluronan synthase and UDP-glucose dehydrogenase, the addition of the natural, unlabeled substrate (UDP-glucuronic acid) prevents the photoincorporation of the azido-probe in a concentration-dependent manner. nih.govnih.gov

Saturation kinetics: The binding and subsequent photolabeling often exhibit saturation kinetics, indicating a specific and finite number of binding sites. nih.gov

Biological mutants: The absence of labeling in non-functional enzyme complexes, such as in the hyaluronan synthase mutants, confirms that the cross-linking is dependent on a functional binding site. nih.gov

These specific cross-linking events have been fundamental in identifying the catalytic subunits of enzymes like cellulose (B213188) synthase and in mapping the UDP-glucose binding domain of glycogenin, showcasing the broad applicability of this photoaffinity labeling approach. nih.gov

Applications of 5 Azido Udp Glucuronic Acid in Bioorthogonal Click Chemistry

Fundamental Principles of Azide-Alkyne Cycloaddition (CuAAC and SPAAC) in Bioorthogonal Labeling

Bioorthogonal labeling is a two-step process that involves the metabolic incorporation of a chemically modified biomolecule, such as 5-Azido-UDP-glucuronic acid, into a biological system, followed by its specific chemical ligation to a probe molecule. researchgate.net The cornerstone of this approach is the use of reactions that are "bioorthogonal," meaning they proceed with high efficiency and specificity within a complex biological environment without interfering with native biochemical processes. mdpi.comnih.gov The most prominent of these reactions are the azide-alkyne cycloadditions. numberanalytics.com

The azide (B81097) group, being small and biologically inert, serves as an excellent chemical reporter. researchgate.net It can be introduced into glycans via metabolic pathways that utilize azido-sugar analogs. mdpi.com The azide then acts as a handle for covalent modification with a probe molecule containing a complementary alkyne group through a [3+2] cycloaddition reaction, forming a stable triazole linkage. mdpi.comnumberanalytics.com There are two primary forms of this reaction used in bioorthogonal labeling: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). mdpi.combiochempeg.com

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , developed independently by the groups of K. Barry Sharpless and Morten Meldal, is a highly efficient and regioselective reaction that yields a 1,4-disubstituted 1,2,3-triazole. numberanalytics.comnih.gov The reaction is catalyzed by a copper(I) species, which significantly accelerates the rate of the cycloaddition. numberanalytics.com While extremely effective for in vitro applications and the labeling of fixed cells, the cytotoxicity of free copper ions limits its use in living organisms. nih.govthermofisher.comnih.gov

Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) was developed by Carolyn Bertozzi and her colleagues to overcome the toxicity issues associated with CuAAC. nih.gov This reaction does not require a metal catalyst. Instead, it utilizes a cyclooctyne (B158145), a cyclic alkyne with significant ring strain. biochempeg.com The high strain energy of the cyclooctyne lowers the activation energy of the cycloaddition, allowing it to proceed readily with an azide at physiological temperatures. numberanalytics.comnih.gov This makes SPAAC an ideal tool for labeling biomolecules in living cells and whole organisms. nih.gov

| Reaction | Catalyst | Key Features | Primary Application Environment |

| CuAAC | Copper(I) | High efficiency, high regioselectivity, yields 1,4-disubstituted triazoles. | In vitro, fixed cells, cell lysates. nih.govnumberanalytics.comnih.gov |

| SPAAC | None (Strain-promoted) | Bioorthogonal, no metal catalyst required, compatible with living systems. | Live cells, whole organisms. nih.govnih.gov |

Strategies for Bioconjugation and Molecular Imaging

The incorporation of this compound into glycans provides a powerful platform for bioconjugation and molecular imaging. Once the azide-modified sugar is integrated into cellular glycans, it can be covalently tagged with a variety of probes, most commonly fluorescent dyes or biotin (B1667282), that bear a complementary alkyne group. mdpi.com This allows for the visualization and tracking of the modified glycans within cells and tissues.

The general strategy involves incubating cells or organisms with a precursor azido-sugar, which is metabolically converted to this compound and subsequently incorporated into glycosaminoglycans (GAGs) by cellular enzymes. nih.gov Following this metabolic labeling step, a fluorescent probe equipped with a cyclooctyne group (for SPAAC) or a terminal alkyne (for CuAAC in fixed samples) is introduced. biorxiv.org The click reaction between the azide on the glycan and the alkyne on the probe results in a stable, fluorescently labeled glycan, enabling its detection by fluorescence microscopy or flow cytometry. mdpi.compnas.org

This approach has been successfully used to image various types of glycans. For instance, researchers have used azido-sugars to label and visualize hyaluronan and the precursors of heparin and chondroitin (B13769445) sulfate. nih.gov The azido-labeled polysaccharides can be reacted with dyes via bioorthogonal chemistry to enable their detection and imaging. nih.gov This strategy not only allows for the visualization of glycan localization but also for the study of their dynamics and trafficking within the cell.

Investigating Glycosaminoglycan Metabolism and Biosynthetic Pathways

This compound and its precursors are invaluable tools for dissecting the complex metabolic pathways of glycosaminoglycans (GAGs). GAGs are long, unbranched polysaccharides that play crucial roles in cell signaling, development, and various disease processes. lu.sethieme-connect.com They are typically composed of repeating disaccharide units, one of which is often a uronic acid like glucuronic acid. nih.govthieme-connect.com

By introducing azido-sugar analogs into cells, researchers can probe the activity of enzymes involved in GAG biosynthesis. For example, this compound can serve as a substrate for UDP-glucuronosyltransferases, enzymes that transfer glucuronic acid to acceptor molecules. nih.gov The incorporation of the azido-sugar can be monitored, providing insights into the kinetics and substrate specificity of these enzymes. nih.gov

Furthermore, metabolic labeling with azido-sugars can be used to identify and characterize GAG-related enzymes and proteins. In one study, a photoaffinity analog, [β-32P]this compound, was used to identify UDP-glucuronosyltransferases in liver microsomes. nih.gov Upon photoactivation, the azido (B1232118) group forms a covalent bond with nearby proteins, allowing for their identification. nih.gov

Methodological Considerations and Analytical Techniques for 5 Azido Udp Glucuronic Acid Based Research

Photoaffinity Labeling and Cross-linking Protocols

Photoaffinity labeling with 5-N₃-UDP-GlcA is a technique used to identify and study the active sites of enzymes that bind UDP-GlcA. nih.gov The process involves incubating the target protein or cell fraction with a radiolabeled version of the probe, typically [β-³²P]5-N₃-UDP-GlcA. nih.govnih.gov This incubation is performed under conditions that favor binding to the active site. To induce covalent cross-linking, the mixture is then exposed to ultraviolet (UV) light, usually at a wavelength of 254 nm. nih.gov The azide (B81097) group on the 5-N₃-UDP-GlcA is photoactivated, forming a highly reactive nitrene intermediate that covalently bonds to nearby amino acid residues within the binding site. utexas.edu

Control experiments are crucial to ensure the specificity of the labeling. These often include pre-incubation with an excess of the natural substrate, UDP-GlcA, or other known inhibitors, which should prevent the photoincorporation of the probe by competing for the same binding site. nih.govnih.gov The lack of photoincorporation of a related but distinct photoprobe, such as [β-³²P]5-azido-UDP-glucose, can further demonstrate the specificity of the enzyme for UDP-GlcA. nih.gov

Biochemical Assays for Enzyme Kinetics and Binding Affinity (e.g., Scatchard Analysis)

To quantitatively assess the interaction between 5-N₃-UDP-GlcA and its target enzymes, various biochemical assays are employed. Enzyme kinetic studies can determine if the unlabeled 5-N₃-UDP-GlcA can act as a substrate or inhibitor. For instance, in studies with UDP-glucuronosyltransferases (UGTs), unlabeled 5-N₃-UDP-GlcA was shown to be an effective cosubstrate in the glucuronidation of acceptor substrates like 4-nitrophenol (B140041). nih.gov Standard glucuronidation assays often utilize a radiolabeled donor substrate, such as UDP-[¹⁴C]glcA, and an unlabeled acceptor substrate. nih.gov The formation of the glucuronidated product is then measured over time, often after separation by techniques like thin-layer chromatography. nih.gov

Binding affinity is a critical parameter that can be determined using Scatchard analysis. This method involves incubating the target protein with increasing concentrations of the radiolabeled photoaffinity probe, [β-³²P]5-N₃-UDP-GlcA. nih.gov After photo-crosslinking, the amount of bound probe is quantified. By plotting the ratio of bound to free ligand against the concentration of bound ligand, the dissociation constant (Kd) and the maximum number of binding sites (Bmax) can be determined. nih.gov Scatchard analysis of the binding of 5-N₃-UDP-GlcA to UGT isozymes has revealed the presence of both high- and low-affinity binding sites. nih.govnih.govacs.org

Below is an interactive data table summarizing the kinetic and binding parameters determined in studies using 5-azido-UDP-glucuronic acid.

| Enzyme/Mutant | Method | Parameter | Value | Reference |

| Bovine Liver UDP-Glc Dehydrogenase | Photoincorporation | Apparent Kd | 12.5 µM | nih.gov |

| UGT1A10-His | Scatchard Analysis | High Affinity Kd | 0.24 mM | nih.gov |

| UGT1A7-His | Scatchard Analysis | High Affinity Kd | 0.5 mM | nih.gov |

| UGT1A10-K404R-His | Scatchard Analysis | Kd | 6-fold reduction vs WT | nih.gov |

| UGT1A10-K404E-His | Scatchard Analysis | Kd | Large increase vs WT | nih.gov |

Spectroscopic and Chromatographic Characterization of Labeled Products

Following photoaffinity labeling, a suite of spectroscopic and chromatographic techniques is used to characterize the labeled proteins and peptides.

UV Absorbance: The successful synthesis of this compound can be confirmed by its characteristic UV absorbance at 288 nm. nih.govutexas.edu The loss of this absorbance after UV irradiation provides evidence of the photolysis of the azide group, a prerequisite for cross-linking. nih.govutexas.edu

Ion-Exchange Chromatography: This technique is often used in the purification and characterization of 5-N₃-UDP-GlcA itself, separating it from precursors and byproducts based on charge. nih.govcore.ac.uk It can also be employed to separate labeled proteins or peptides.

SDS-PAGE and Western Blot: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for separating proteins based on their molecular weight. bio-rad.commetwarebio.com After photoaffinity labeling with [β-³²P]5-N₃-UDP-GlcA, the samples are subjected to SDS-PAGE. The gel is then dried and exposed to X-ray film (autoradiography) to visualize the radiolabeled proteins. utexas.edu This allows for the determination of the molecular weight of the protein(s) that have been covalently modified by the probe. nih.govnih.gov For example, photoaffinity labeling of human liver microsomes with [β-³²P]5-N₃-UDP-GlcA resulted in the labeling of proteins in the 50-56 kDa range, which is consistent with the molecular weight of UGTs. nih.govnih.gov

To confirm the identity of the photolabeled proteins, Western blotting is often performed. nih.gov After SDS-PAGE, the proteins are transferred to a membrane which is then probed with specific antibodies against the suspected target protein. nih.gov A positive signal on the Western blot that corresponds to the radiolabeled band on the autoradiogram provides strong evidence for the identity of the photolabeled protein. nih.gov

Mass Spectrometry: For a more detailed characterization of the labeled product, mass spectrometry (MS) is an invaluable tool. After photolabeling, the protein of interest can be excised from the gel, digested with a protease (e.g., trypsin), and the resulting peptides analyzed by MS. nih.govresearchgate.net This can pinpoint the exact amino acid residue(s) that have been cross-linked by the photoaffinity probe, providing high-resolution information about the binding site. nih.gov Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful for analyzing complex mixtures of peptides. researchgate.netscispace.com

Structural and Computational Approaches (e.g., Homology Modeling of Binding Sites)

In the absence of high-resolution crystal structures for many membrane-bound proteins like UGTs, computational approaches such as homology modeling are employed to gain insights into the binding of 5-N₃-UDP-GlcA. nih.govnih.govacs.org This involves using the known three-dimensional structure of a related protein (a template) to build a model of the target protein's structure. nih.govnih.govacs.org

For UGTs, Escherichia coli UDP-galactose 4-epimerase has been used as a structural template to model the UDP-GlcA binding domain. nih.govnih.govacs.org These models can predict which amino acid residues are likely to be in the binding pocket and interact with the UDP-GlcA molecule. The predictions from homology modeling can then be tested experimentally. For instance, site-directed mutagenesis can be used to change the predicted binding site residues, and the effect of these mutations on the binding of [β-³²P]5-N₃-UDP-GlcA and on enzyme activity can be assessed. nih.govnih.govacs.org The correlation between the computational predictions and the experimental results provides strong support for the proposed binding mode and the identity of key residues in the active site. nih.govnih.govacs.org

Below is an interactive data table summarizing the findings from a study that combined homology modeling with biochemical evidence to map the UDP-GlcA binding site in UGT1A10.

| Mutant | Predicted Role | Experimental Outcome | Reference |

| UGT1A10-K314A | UDP-GlcA binding | Null activity | nih.gov |

| UGT1A10-K404R | UDP-GlcA binding | 2.7-fold higher activity | nih.govacs.org |

| UGT1A10-K404E | UDP-GlcA binding | 50% less activity | nih.govacs.org |

Future Directions and Emerging Research Frontiers for 5 Azido Udp Glucuronic Acid

Design and Synthesis of Advanced 5-Azido-UDP-Glucuronic Acid Derivatives

The foundational synthesis of [β-32P]this compound from [β-32P]5-N3UDP-Glc via UDP-glucose dehydrogenase was a critical first step, enabling the photo-labeling of UGTs and other UDP-GlcA-utilizing enzymes. nih.gov The success of this first-generation probe has spurred interest in developing advanced derivatives with enhanced properties for more sophisticated biological investigations. The goal is to create probes with improved photoreactivity, specificity, and versatility for various detection methods.

Future design strategies are likely to focus on several key areas:

Alternative Photoactive Groups: While the aryl azide (B81097) group in 5-azido-UDP-GlcA is effective, other photo-reactive moieties could offer different activation wavelengths or reduced non-specific binding.

Incorporation of Reporter and Affinity Tags: To move beyond reliance on radiolabeling, new derivatives are being designed with non-radioactive tags. Incorporating functionalities like biotin (B1667282) for affinity purification or alkyne/cyclooctene groups for "click chemistry" allows for flexible and efficient detection and isolation of target proteins. This approach has been explored for other azido-derivatized sugars, providing a template for modifying 5-azido-UDP-GlcA. researchgate.net

Multi-functional Probes: Derivatives could be synthesized to include both a photo-reactive group and a fluorescent reporter, allowing for direct visualization of target protein localization within cells or tissues following photolabeling.

The enzymatic synthesis of UDP-6-azido-GalNAc on a gram scale highlights the potential for large-scale production of complex azido (B1232118) sugars, a crucial step for their broader application. researchgate.net Similar strategies, perhaps employing a one-pot enzyme cascade, could be adapted for producing advanced 5-azido-UDP-GlcA derivatives, making these powerful tools more accessible for widespread research. researchgate.netnih.gov

| Derivative/Precursor | Key Structural Feature(s) | Intended Application/Advantage | Reference(s) |

| [β-32P]this compound | Azide group at the 5-position of the uracil (B121893) ring; ³²P radiolabel on the beta-phosphate. | Photoaffinity labeling of UDP-GlcA binding sites; high-sensitivity detection via radioactivity. | nih.gov |

| 5-Azido-UDP-Glucose | Azide group at the 5-position of the uracil ring. | Enzymatic precursor for this compound; photoaffinity labeling of UDP-glucose binding proteins. | nih.gov |

| Aryl Azide Derivatives of UDP-HexNAc | Attachment of a larger aryl azide group (e.g., p-azidosalicylamido) to the sugar. | Used to label glycosyltransferases; the extended arm may probe different regions of the active site. | science.gov |

| Clickable 5-Azido-UDP-GlcA | Azide group plus an alkyne or other clickable handle. | Allows for bioorthogonal ligation to reporter tags (e.g., fluorophores, biotin) post-labeling, avoiding bulky modifications that might hinder enzyme binding. | researchgate.net |

Development of High-Throughput Screening Platforms for Enzyme Modulators

The family of UDP-glucuronosyltransferases (UGTs) is critical for drug metabolism and detoxification, making them important targets for drug development to predict and avoid drug-drug interactions. nih.govbidmc.org However, the development of high-throughput screening (HTS) assays for UGTs has lagged behind other metabolic enzymes like cytochrome P450s. nih.gov Existing HTS methods for UGTs often rely on fluorescent probes that become fluorescent upon glucuronidation. nih.gov

While effective, these assays are indirect. A photoaffinity probe like 5-azido-UDP-GlcA could form the basis of a novel HTS platform for directly identifying compounds that modulate the binding of UDP-GlcA to its target enzymes. Such a platform would be a powerful tool for discovering novel inhibitors or activators.

A potential HTS workflow could involve:

Assay Setup: Recombinant UGT enzyme is incubated in a multi-well plate format with a library of small molecule compounds. youtube.com

Probe Addition: A tagged derivative of 5-azido-UDP-GlcA (e.g., biotinylated or clickable) is added to each well.

Photolabeling: The plate is exposed to UV light to covalently crosslink the probe to the enzyme's active site. Compounds that inhibit binding will reduce the amount of probe crosslinked to the enzyme.

Detection: The amount of probe bound to the enzyme is quantified. For a biotinylated probe, this could be achieved using a streptavidin-conjugated reporter system (e.g., HRP for colorimetric or chemiluminescent readout).

Hit Identification: Wells showing a significant decrease in signal are identified as containing potential inhibitors of UDP-GlcA binding.

This direct binding assay would be a valuable complement to existing activity-based screens and could identify non-competitive inhibitors that might be missed by other methods.

| Step | Description | Technology/Method | Purpose |

| 1. Compound Incubation | A library of small molecules is dispensed into multi-well plates containing a specific recombinant UGT isozyme. | Robotic liquid handlers, multi-well plates. | To test the effect of thousands of compounds on the target enzyme. |

| 2. Probe Addition | A tagged 5-azido-UDP-GlcA derivative is added to the reaction. | Automated dispensers. | To introduce the photoaffinity probe that will bind to the enzyme's active site. |

| 3. Photocrosslinking | The plate is irradiated with UV light of a specific wavelength. | UV lamp system integrated with plate handling. | To covalently attach the probe to the enzyme in the absence of an inhibitor. |

| 4. Capture & Wash | The enzyme is immobilized on the plate surface (e.g., via antibodies) and washed. | Plate washers. | To remove unbound probe and test compounds. |

| 5. Signal Detection | A reporter system corresponding to the probe's tag (e.g., streptavidin-HRP for a biotin tag) is added and a signal is generated. | Microplate reader (absorbance, fluorescence, luminescence). | To quantify the amount of probe bound to the enzyme, which is inversely proportional to the inhibitory activity of the test compound. |

| 6. Data Analysis | "Hits" are identified as wells with a signal below a defined threshold. | HTS data analysis software. | To identify compounds that modulate the binding of UDP-GlcA to the enzyme. |

Integrative Omics Approaches in Glycoconjugate Biology

Glycobiology is increasingly leveraging "omics" approaches to gain a system-wide understanding of the roles of glycans in health and disease. researchgate.netresearchgate.net The integration of genomics, transcriptomics, proteomics, and metabolomics is essential to paint a complete picture of how glycosylation is regulated and how it impacts cellular function. researchgate.net this compound and its derivatives are poised to become key tools in this integrative approach, particularly in the fields of glycoproteomics and metabolomics.

In glycoproteomics , the goal is to identify the full complement of glycosylated proteins and their sites of modification. nih.gov By using a clickable or biotin-tagged derivative of 5-azido-UDP-GlcA, researchers can perform activity-based protein profiling (ABPP). This involves treating live cells or cell lysates with the probe, photolabeling the UDP-GlcA-binding proteome (e.g., all active UGTs), and then using the tag to enrich these specific enzymes. The enriched proteins can then be identified and quantified using high-resolution mass spectrometry. This approach can reveal how the activity of specific UGT isozymes changes in response to drug treatment or in different disease states.

In metabolomics , researchers analyze the levels of small molecule metabolites, including nucleotide sugars. researchgate.net While 5-azido-UDP-GlcA is a tool rather than an analyte, its use can help interpret metabolomic data. For instance, if metabolomic analysis reveals a change in UDP-GlcA levels, the photoaffinity probe can be used in a follow-up proteomic experiment to identify which specific enzymes are affected, linking the change in metabolite concentration to a functional outcome at the protein level.

| Omics Field | Role of 5-Azido-UDP-GlcA Derivatives | Research Question Addressed | Reference(s) |

| Proteomics | Activity-based protein profiling (ABPP) probe to covalently label active UDP-GlcA-binding proteins. | Which UGTs and other enzymes are active in a specific cell type or under a particular condition? | nih.gov |

| Glycomics | Tool to inhibit glucuronidation, allowing for the study of precursor glycan structures. | How does the inhibition of glucuronidation affect the overall glycan profile of a cell? | nih.gov |

| Metabolomics | Perturbation tool to help elucidate pathways by identifying the protein targets of UDP-GlcA. | If UDP-GlcA levels change, which enzymes are responsible for or affected by this change? | researchgate.net |

| Transcriptomics | Can be used to validate if changes in gene expression of UGTs (identified by transcriptomics) correlate with changes in active protein levels (identified by the probe). | Do changes in UGT mRNA levels correspond to changes in functional UGT protein activity? | researchgate.net |

Expanding Applications in Systems Biology Research

Systems biology aims to understand the complex interactions within biological systems, moving beyond the study of individual components to the analysis of entire pathways and networks. researchgate.net this compound provides a powerful chemical tool to dissect and map the networks involving UDP-GlcA, a critical node in cellular metabolism.

One major area of application is in modeling drug metabolism networks . The process of detoxification often involves a two-phase system, with cytochrome P450 enzymes (Phase I) modifying drugs, followed by UGTs (Phase II) conjugating them with glucuronic acid for excretion. bidmc.org By using 5-azido-UDP-GlcA to identify the full suite of active UGTs in a given tissue, such as the liver, researchers can build more accurate and predictive models of how a new drug candidate will be metabolized and cleared. This is crucial for predicting drug efficacy and potential toxicity.

Another emerging frontier is the study of host-microbiome interactions . The gut microbiome contains bacteria that express β-glucuronidase enzymes. These enzymes can cleave the glucuronic acid from excreted drug-glucuronides, regenerating the original drug in the gut. bidmc.org This can lead to reabsorption and potential toxicity or altered drug efficacy. 5-Azido-UDP-GlcA can be used to study the host UGTs responsible for the initial conjugation, while related probes could potentially be developed to study the bacterial enzymes, providing a more complete picture of a drug's lifecycle within the host and its microbiome.

By integrating data from probe-based proteomics with other omics data, researchers can construct detailed network models that link genetic polymorphisms in UGTs, environmental exposures, and disease susceptibility, embodying the core goals of systems biology. researchgate.netbidmc.org

| Systems Biology Area | Application of 5-Azido-UDP-GlcA | Potential Impact | Reference(s) |

| Pharmacokinetics/Toxicology | Mapping the active UGT isozyme profile in key metabolic tissues (liver, kidney). | Improved prediction of drug metabolism, clearance rates, and drug-drug interactions. | bidmc.orgnih.gov |

| Host-Microbiome Interactions | Identifying the specific host UGTs that generate substrates for bacterial β-glucuronidases. | Understanding how the microbiome influences drug toxicity and efficacy; designing strategies to mitigate adverse effects. | bidmc.org |

| Cancer Biology | Profiling UGT activity in tumor vs. healthy tissue to understand metabolic reprogramming. | Identifying novel therapeutic targets or biomarkers related to chemoresistance. | researchgate.net |

| Disease Biomarker Discovery | Comparing the active UDP-GlcA-binding proteome in healthy vs. diseased states (e.g., hyperbilirubinemia). | Identifying enzymes whose altered activity could serve as diagnostic or prognostic markers. | bidmc.org |

Q & A

Q. How do solvent systems impact the stability of this compound in long-term storage?

- Methodological Answer : Lyophilized azido-UDP sugars stored at -80°C in amber vials retain >90% activity for 6 months. Avoid aqueous buffers with primary amines (e.g., Tris), which accelerate azide reduction. For stock solutions, use anhydrous DMSO or tert-butanol, which minimize hydrolysis. Confirm integrity via ¹H-NMR (δ 5.4–6.0 ppm for anomeric protons) .

Data Analysis and Interpretation

Key Controversies and Resolutions

- Contradiction : Discrepancies in reported HAS processivity using azido-UDP-glucuronic acid vs. native substrate.

- Resolution : Native UDP-glucuronic acid may stabilize transient enzyme conformations lost during photo-crosslinking. Use hybrid approaches combining cryo-EM (for static structures) and single-molecule FRET (for dynamics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.